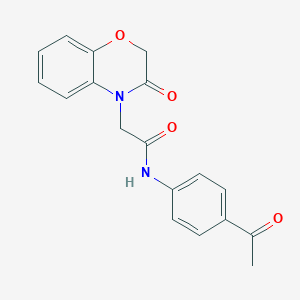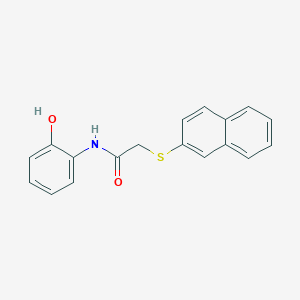![molecular formula C16H21NO2 B4405701 1-[4-(allyloxy)benzoyl]azepane](/img/structure/B4405701.png)
1-[4-(allyloxy)benzoyl]azepane
Vue d'ensemble
Description
1-[4-(allyloxy)benzoyl]azepane, also known as ABA, is a synthetic compound that belongs to the family of azepane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and catalysis.
Mécanisme D'action
The mechanism of action of 1-[4-(allyloxy)benzoyl]azepane is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the expression of certain genes involved in inflammation, such as TNF-α and IL-6. This compound has also been found to inhibit the formation of biofilms, which are communities of bacteria that are resistant to antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(allyloxy)benzoyl]azepane in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent biological activity at low concentrations, making it a useful tool for studying cellular processes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be cytotoxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[4-(allyloxy)benzoyl]azepane. One area of interest is the development of this compound-based drugs for the treatment of cancer and viral infections. Additionally, this compound has potential applications in material science and catalysis. For example, this compound has been found to exhibit chiral recognition properties, which could be useful in the separation of enantiomers. Furthermore, this compound has been shown to exhibit catalytic activity in certain reactions, such as the Michael addition reaction.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound is relatively simple, and it has been found to exhibit potent biological activity at low concentrations. This compound has been extensively studied for its potential applications in drug discovery, and it has been found to exhibit anticancer, antiviral, and antibacterial properties. Future research on this compound could lead to the development of novel drugs and materials.
Applications De Recherche Scientifique
1-[4-(allyloxy)benzoyl]azepane has been extensively studied for its potential applications in drug discovery. It has been found to exhibit anticancer, antiviral, and antibacterial properties. A study conducted by Liu et al. (2015) showed that this compound inhibited the growth of human breast cancer cells by inducing apoptosis. Another study by Wang et al. (2018) demonstrated that this compound had antiviral activity against the hepatitis C virus. Furthermore, this compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
azepan-1-yl-(4-prop-2-enoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-13-19-15-9-7-14(8-10-15)16(18)17-11-5-3-4-6-12-17/h2,7-10H,1,3-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWRARICZKFQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-methoxy-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4405623.png)

![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]morpholine hydrochloride](/img/structure/B4405638.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4405645.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-fluorobenzamide](/img/structure/B4405659.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B4405663.png)
![4-{2-[3-(trifluoromethyl)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4405670.png)

![N-[2-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)propanamide](/img/structure/B4405706.png)
![1-{[(6-bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B4405708.png)

![4-[5-(4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B4405717.png)